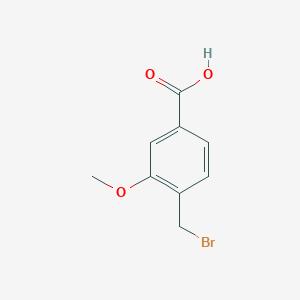

4-(Bromomethyl)-3-methoxybenzoic acid

Overview

Description

4-(Bromomethyl)-3-methoxybenzoic acid is an intermediate in the synthesis of eprosartan, an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer .

Synthesis Analysis

The synthesis of this compound involves radical processes, which are not commonly used in a laboratory setting due to the requirement of expensive devices, notable toxicity of reagents and products, and high risk of explosion . The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried without any special precaution due to its high stability .Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO2 . The InChI representation is InChI=1S/C8H7BrO2/c9-5-6-1-3-7 (4-2-6)8 (10)11/h1-4H,5H2, (H,10,11) . The Canonical SMILES representation is C1=CC (=CC=C1CBr)C (=O)O .Chemical Reactions Analysis

This compound was used in the chemical modification of 5,10,15,20-tetra (m -hydroxyphenyl)chlorin (temoporfin), a second-generation photosensitizer . It was also used in the synthesis of 4- (5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .Physical And Chemical Properties Analysis

The molecular weight of this compound is 215.04 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.4 .Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 3-methoxybenzoic acid, closely related to 4-(Bromomethyl)-3-methoxybenzoic acid, show promising antibacterial activity. A study by Popiołek and Biernasiuk (2016) synthesized hydrazide-hydrazones of 3-methoxybenzoic acid, finding several compounds with significant bacteriostatic or bactericidal effects against Gram-positive bacteria, notably Bacillus spp (Łukasz Popiołek & Anna Biernasiuk, 2016).

Stability Analysis

Another study focused on the stability of 4-bromomethyl-3-nitrobenzoic acid, a structurally similar compound to this compound. Freitas et al. (2014) used high-performance liquid chromatography-ultraviolet assay to study its stability, revealing its lability under certain conditions, thus providing insights into handling and storage of such compounds (Maria Betânia de Freitas et al., 2014).

Synthesis of Derivatives

Deyun He (2011) described the synthesis of 4-Hydroxyisophthalic acid from p-methoxybenzoic acid, a process involving chloromethylation reactions. This research indicates the potential for transforming this compound into various useful derivatives (He Deyun, 2011).

Encapsulation for Controlled Release

In the field of food technology, 4-hydroxy-3-methoxy benzoic acid, closely related to the compound , has been successfully encapsulated into nanoparticles for controlled flavor release. This research by Hong et al. (2008) opens up possibilities for using this compound in similar applications (Mi-Mi Hong, Jae-Min Oh, & J. Choy, 2008).

Interaction with Biological Systems

Research by Bernhardt et al. (1973) on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida, interacting with para-substituted benzoic acid derivatives, provides insights into the biochemical interactions of compounds like this compound in biological systems (F. Bernhardt, N. Erdin, H. Staudinger, & V. Ullrich, 1973).

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-3-methoxybenzoic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially impact the compound’s action. Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other reactive species.

Safety and Hazards

properties

IUPAC Name |

4-(bromomethyl)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXLSFUGXBXGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464786 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118684-13-2 | |

| Record name | 4-(Bromomethyl)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper "A process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters"?

A1: The research paper primarily focuses on describing a novel process for synthesizing esters of 4-(Bromomethyl)-3-methoxybenzoic acid []. While the paper doesn't delve into the specific applications or biological activities of these esters, it provides valuable insight into their chemical synthesis. This synthetic process could be particularly useful for researchers interested in further exploring the potential applications of these compounds in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)

![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)

![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)